Selective MAO-B Inhibition Over MAO-A: A Direct Affinity Comparison
The compound exhibits a significant selectivity profile against monoamine oxidase enzymes. Its IC50 for MAO-B inhibition is 15-fold lower (more potent) than for MAO-A. This selectivity is crucial for therapeutic applications targeting MAO-B, where concurrent MAO-A inhibition can lead to undesirable peripheral side effects. The comparator data confirms a stark difference in affinity, establishing a unique binding interaction profile [1].
| Evidence Dimension | Enzyme Inhibition (Selectivity) |
|---|---|
| Target Compound Data | MAO-B IC50: 666 nM; MAO-A IC50: >10,000 nM (Quantity: ~15-fold selective) |
| Comparator Or Baseline | Methylquinolines (Class baseline): Very weak MAO-B inhibitors; MAO-A Ki ~23.4 µM for the most potent isomer [2]. |
| Quantified Difference | The target compound shows >15-fold selectivity for MAO-B, whereas the class baseline indicates minimal to no MAO-B affinity, demonstrating a profound shift in target engagement. |
| Conditions | Inhibition of recombinant human MAO enzymes assessed via kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. |
Why This Matters
This selectivity profile justifies its preferential procurement for MAO-B focused research programs over non-fluorinated aminoquinolines, which are Class A selective.
- [1] BindingDB Database. Activity data for BDBM50401986 (CHEMBL2203918). Measured as inhibition of human MAO-A and MAO-B. View Source
- [2] NAOI, M.; NAGATSU, T. 'Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds.' Journal of Neurochemistry, 50(4): 1105-1110, 1988. View Source
